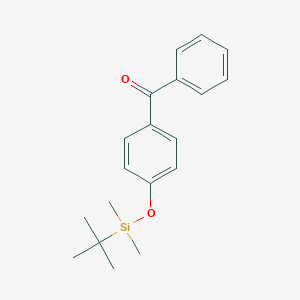

(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone

Description

Properties

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2Si/c1-19(2,3)22(4,5)21-17-13-11-16(12-14-17)18(20)15-9-7-6-8-10-15/h6-14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIGCJKVELDBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Silylation of 4-Hydroxybenzophenone

A plausible route involves reacting 4-hydroxybenzophenone with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. For example:

-

Reagents : TBDMSCl (1.1–1.5 equiv), imidazole (2.5 equiv) or triethylamine (TEA, 1.5–2.0 equiv).

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Conditions : 0°C to room temperature (RT), 3–16 hours under inert atmosphere.

Example Protocol :

-

Dissolve 4-hydroxybenzophenone (10 mmol) in DCM (50 mL).

-

Add imidazole (25 mmol) and cool to 0°C.

-

Dropwise add TBDMSCl (11 mmol) and stir at RT for 12 hours.

-

Quench with saturated NaHCO₃, extract with DCM, dry (Na₂SO₄), and concentrate.

-

Purify via silica gel chromatography (hexane/EtOAc) to isolate the silylated product.

Key Data :

Friedel-Crafts Acylation of Silyl-Protected Phenols

If the hydroxyl group is protected first, the benzophenone moiety can be introduced via Friedel-Crafts acylation. This method leverages the electron-donating nature of the silyl ether to activate the aromatic ring.

Acylation with Benzoyl Chloride

-

Reagents : Benzoyl chloride (1.2 equiv), Lewis acid (AlCl₃ or FeCl₃, 1.5 equiv).

-

Solvent : Nitromethane or DCM.

Example Protocol :

-

Dissolve TBDMS-protected phenol (10 mmol) in nitromethane (30 mL).

-

Add AlCl₃ (15 mmol) and cool to 0°C.

-

Slowly add benzoyl chloride (12 mmol) and stir at RT for 4 hours.

-

Quench with ice-water, extract with DCM, dry (MgSO₄), and concentrate.

-

Purify via flash chromatography.

Key Data :

Sequential Protection-Acylation Strategies

To avoid side reactions, a sequential approach is often employed:

Stepwise Synthesis

-

Protection : Silylate 4-hydroxyphenol using TBDMSCl/imidazole in DCM.

-

Coupling : React the silylated phenol with phenylmagnesium bromide in the presence of a ketone precursor.

-

Oxidation : Convert the resulting alcohol to the ketone using Jones reagent or PCC.

Optimization Insight :

-

Temperature Control : Maintaining 0°C during silylation minimizes side reactions.

-

Solvent Choice : DCM ensures high solubility of silylating agents.

Challenges and Mitigation Strategies

-

Hydrolysis Risk : The TBDMS group is sensitive to acidic conditions. Use mild workup (e.g., saturated NaHCO₃ instead of HCl).

-

Regioselectivity : Friedel-Crafts acylation may yield para/ortho mixtures. Electron-donating silyl groups favor para substitution.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Direct Silylation | 85–95% | High | Moderate |

| Friedel-Crafts | 70–80% | Medium | Low |

| Sequential Synthesis | 75–85% | High | High |

Chemical Reactions Analysis

(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using reagents such as halides or acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

One of the significant applications of this compound is its role as a modulator of PPARs, particularly PPAR-gamma. Research indicates that compounds like (4-(tert-butyldimethylsilanyloxy)phenyl)phenylmethanone can enhance insulin sensitivity in skeletal muscle and adipose tissues, which is crucial for managing conditions like Type II diabetes and obesity . The compound's ability to selectively bind to PPAR receptors offers potential therapeutic avenues for metabolic disorders without the adverse effects commonly associated with existing treatments .

1.2 Treatment of Cardiovascular Diseases

The modulation of PPARs is linked to various cardiovascular diseases. Studies suggest that this compound can lower blood glucose levels and improve lipid profiles, making it a candidate for treating hyperglycemia and dyslipidemia . The potential for this compound to mitigate insulin resistance positions it as a promising agent in cardiovascular therapeutics.

Biological Research Applications

2.1 Synthesis of Estrogen Receptor Ligands

This compound has been utilized in synthesizing selective estrogen receptor modulators (SERMs), which are critical in breast cancer research. The silyl-protected derivatives can be employed to create conjugates that exhibit enhanced activity against estrogen receptors, thus aiding in the development of targeted cancer therapies . The synthesis involves coupling reactions that yield high-purity products suitable for biological assays.

2.2 Proteomics Research

In proteomics, this compound serves as a biochemical reagent for studying protein interactions. Its unique structural features allow researchers to explore binding affinities and functional roles of proteins in various biological pathways . The compound's stability and reactivity make it an ideal candidate for use in mass spectrometry and other analytical techniques.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s derivatives may inhibit certain enzymes or receptors involved in allergic reactions, thereby exerting their antiallergic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The TBDMS-protected benzophenone is compared below with structurally analogous compounds differing in substituents on the aromatic ring. Key differences in functional groups, steric effects, and electronic properties dictate their applications and reactivity.

Table 1: Comparative Overview of Key Compounds

*Estimated based on structural similarity.

Key Comparative Insights

TBDMS vs. Allyloxy/Decyloxy Groups :

- The TBDMS group provides superior steric protection and chemical stability compared to allyloxy or decyloxy groups. While allyloxy enables photopolymerization via radical pathways , TBDMS is inert under such conditions, making it ideal for protecting sensitive hydroxyl groups during synthesis.

- Decyloxy introduces extreme hydrophobicity, useful in lipid systems , whereas TBDMS balances lipophilicity with synthetic versatility.

Electron-Donating vs. Electron-Withdrawing Effects: The TBDMS-O- group is electron-donating via resonance, stabilizing the adjacent ketone group. In contrast, benzoylphenoxy () introduces electron-withdrawing effects, enhancing electrophilicity for reactions like nucleophilic aromatic substitution .

Polarity and Solubility :

- Compounds with polar groups (e.g., 2-hydroxyethoxy in ) exhibit higher aqueous solubility due to hydrogen bonding , whereas TBDMS derivatives are more soluble in organic solvents.

Biological Relevance: Indole-containing derivatives () demonstrate biological activity (e.g., anti-inflammatory, antimicrobial) due to heterocyclic nitrogen , whereas TBDMS-protected benzophenones are typically non-biological intermediates.

Biological Activity

(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone, with the molecular formula C19H24O2Si and a molecular weight of 312.48 g/mol, is a compound of interest due to its potential biological activities. This article delves into its biological mechanisms, applications in research, and relevant case studies that highlight its significance in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-hydroxybenzophenone with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions at room temperature, resulting in a compound that exhibits unique chemical properties due to the presence of the tert-butyldimethylsilyloxy group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. Research indicates that derivatives of this compound may inhibit enzymes or receptors linked to allergic reactions, thereby exerting antiallergic effects. The exact molecular targets can vary depending on the specific derivative studied.

Biological Activities

-

Antiallergic Properties :

- The compound's derivatives have been investigated for their potential to inhibit histamine release and other mediators involved in allergic responses.

- In vitro studies suggest that these derivatives can modulate mast cell degranulation, which is crucial in allergy pathways.

-

Antioxidant Activity :

- Preliminary studies indicate that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

-

Anticancer Potential :

- Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.

Case Study 1: Antiallergic Effects

A study conducted on mouse models demonstrated that a derivative of this compound significantly reduced allergic symptoms induced by ovalbumin exposure. The results indicated decreased levels of IgE and histamine, suggesting effective modulation of the immune response.

Case Study 2: Antioxidant Activity

In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results showed that it effectively scavenged free radicals, highlighting its potential use in formulations aimed at reducing oxidative damage in cells.

Case Study 3: Anticancer Activity

A recent study explored the effects of a synthesized derivative on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, associated with apoptosis induction. This suggests that further exploration into its mechanism could lead to new anticancer therapies.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(tert-Butyldimethylsilanyloxy)benzophenone | Similar structure but different functional groups | Antiallergic properties |

| 4-Hydroxybenzophenone | Lacks tert-butyldimethylsilyloxy group | Limited biological activity |

| Tert-Butyldimethylsilyl chloride | Used as a reagent for synthesis | Not biologically active |

Q & A

Q. What synthetic routes are available for preparing (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone?

The compound is typically synthesized via a two-step approach:

Protection of phenol : The hydroxyl group on 4-hydroxyphenylphenylmethanone is protected with tert-butyldimethylsilyl (TBDMS) chloride using imidazole as a base in anhydrous DMF. This step ensures selective reactivity in subsequent reactions .

Friedel-Crafts acylation : A modified Friedel-Crafts protocol (e.g., using AlCl₃ as a Lewis acid) can introduce substituents to the aromatic ring. However, care must be taken to avoid acidic conditions that may cleave the TBDMS group .

Yield optimization: Reaction under inert atmosphere (N₂/Ar) and dry solvents improves yield (typically 70-85%) .

Q. How is the TBDMS protecting group stability assessed during synthesis?

The TBDMS group is acid-labile. Stability tests involve:

- pH monitoring : Exposing the compound to mildly acidic conditions (e.g., dilute HCl in THF) and tracking deprotection via TLC or NMR.

- Thermal analysis : Heating at 50-80°C in polar solvents (e.g., MeOH) to detect premature cleavage .

Alternative protecting groups (e.g., TIPS or TBS) may be explored for enhanced stability .

Q. What purification methods are recommended for this compound?

- Column chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate silylated products from unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield crystals with ≥97% purity, confirmed by HPLC .

Q. Which spectroscopic techniques are critical for characterization?

- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (δ 1.05 ppm) and aromatic protons (δ 7.2-7.8 ppm). The carbonyl (C=O) appears at ~195 ppm in ¹³C NMR .

- FT-IR : Strong absorption at ~1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (Si-C) .

Advanced Questions

Q. How can structural contradictions in crystallographic data be resolved?

Q. What reaction conditions minimize TBDMS deprotection during Friedel-Crafts acylation?

- Catalyst alternatives : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃ or InCl₃) to reduce acidity.

- Solvent optimization : Use dichloromethane instead of nitrobenzene to avoid protic by-products.

- Low-temperature reactions : Conduct at -20°C to suppress Si-O bond hydrolysis .

Q. How are by-products like desilylated intermediates identified and quantified?

Q. What computational tools predict the compound’s reactivity in photochemical studies?

Q. How do steric effects from the TBDMS group influence coupling reactions?

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process analytical technology (PAT) : Implement inline FT-IR to monitor silylation progress.

- Design of experiments (DoE) : Optimize molar ratios (e.g., TBDMS-Cl:phenol = 1.2:1) and stirring rates (≥500 rpm) for reproducibility .

Notes

- Contradictions : suggests AlCl₃ for Friedel-Crafts, but its acidity risks TBDMS cleavage. Advanced methods (FeCl₃/InCl₃) resolve this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.